molecular formula C8H8ClN5O2S B2674028 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea CAS No. 204188-36-3

1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea

Cat. No.: B2674028
CAS No.: 204188-36-3
M. Wt: 273.7
InChI Key: RGNQRJOCGKIULI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a thiourea backbone with a 4-chlorophenyl group and an imino(nitroamino)methyl substituent, which contribute to its distinct chemical behavior.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Explored for its potential use in drug development due to its unique structural features

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea typically involves the reaction of 4-chloroaniline with thiourea in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Common solvents like ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include steps like:

    Purification: Crystallization or recrystallization to obtain pure product

    Drying: Removal of solvent and moisture to achieve the desired compound

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, reduced thiourea derivatives

    Substitution Products: Substituted chlorophenyl derivatives

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chlorophenyl group may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-[imino(methyl)]-thiourea
  • 1-(4-Chlorophenyl)-3-[imino(ethyl)]-thiourea
  • 1-(4-Chlorophenyl)-3-[imino(phenyl)]-thiourea

Uniqueness

1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea stands out due to its imino(nitroamino)methyl substituent, which imparts unique electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs.

Properties

IUPAC Name

(1E)-1-[amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5O2S/c9-5-1-3-6(4-2-5)11-8(17)12-7(10)13-14(15)16/h1-4H,(H4,10,11,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNQRJOCGKIULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N=C(N)N[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=S)/N=C(\N)/N[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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